molecular formula C8H11ClSi B1200534 Chloro(dimethyl)phenylsilane CAS No. 768-33-2

Chloro(dimethyl)phenylsilane

Cat. No. B1200534
CAS RN: 768-33-2
M. Wt: 170.71 g/mol
InChI Key: KWYZNESIGBQHJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chloro(dimethyl)phenylsilane can be synthesized through various methods, including the direct reaction of chlorobenzene with dimethylchlorosilane in the presence of a catalyst. For instance, the synthesis and dimerization of chloro[10]cycloparaphenylene demonstrated the assembly of chlorinated and borylated units via Suzuki-Miyaura coupling, illustrating a method that could be adapted for the synthesis of this compound derivatives (Ishii et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound involves a phenyl group attached to a silicon atom, which is further connected to two methyl groups and a chlorine atom. This structure provides a versatile platform for further chemical modifications and the introduction of various functional groups through reactions at the silicon center.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leveraging its reactive Si-Cl bond. It participates in cross-coupling reactions, such as those catalyzed by palladium, to form complex organosilicon compounds. For example, alkenyl- and aryl[2-(hydroxymethyl)phenyl]dimethylsilanes have been used in silicon-based cross-coupling reactions, demonstrating the compound's utility in forming bond connections under mild conditions (Nakao et al., 2005).

Scientific Research Applications

  • It has been employed for the silylation of β-aminoethyl alcohols, with enhanced efficiency using N-methylimidazole as an activator. This process is significant for gas chromatography/electron ionization mass spectrometry applications (Valdez, Leif, & Hart, 2014).

  • Chloro(dimethyl)phenylsilane reacts with primary amines to synthesize silylaminoboranes, which are significant for studying thermal properties via thermogravimetric analysis (Bowser, Marohn, Gilbert, & Robbins, 1999).

  • In gas chromatography, polysiloxanes containing phenyl groups, which can be related to this compound, have been characterized using nuclear magnetic resonance spectroscopy (Mayer, Zöllner, & Kählig, 1999).

  • It plays a role in the electrochemical silylation of phenylacetylene, leading to silylated ethynyl and ethenyl derivatives. This process is important for synthesizing various organic compounds (Jouikov & Salaheev, 1996).

  • Molecular dynamics simulations and experimental studies on high-phenyl polysiloxanes, which involve this compound derivatives, provide insights into their unique thermodynamic properties and photophysical behavior (Zhu, Cheng, Su, Zhao, & Zhou, 2019).

  • It has been used in the synthesis and study of poly(phenylsilane), where its derivatives significantly affect the electronic spectra of the polymers (Hashimoto, Obara, & Kira, 2000).

  • This compound has been used in the direct reductive amination of aldehydes and ketones, demonstrating its versatility as a reagent in organic synthesis (Apodaca & Xiao, 2001).

  • It has been utilized in the synthesis of actinide hydrides, offering a safer alternative to hydrogen gas in these syntheses (Pagano, Dorhout, Waterman, Czerwinski, & Kiplinger, 2015).

Safety and Hazards

Chloro(dimethyl)phenylsilane is combustible and causes severe skin burns and eye damage . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . It should be kept away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

Chloro(dimethyl)phenylsilane is primarily used as a reactant in chemical synthesis . Its primary targets are other reactants in the chemical reactions where it is used. For instance, it is used in the synthesis of enantioenriched allenylsilanes through an ortho-ester Claisen rearrangement of chiral and silylpropargylic alcohols .

Mode of Action

As a reactant, this compound interacts with its targets (other reactants) through chemical reactions. In the case of the synthesis of enantioenriched allenylsilanes, it undergoes an ortho-ester Claisen rearrangement . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.

Result of Action

The result of this compound’s action is the production of the desired products in the chemical reactions where it is used. For example, in the synthesis of enantioenriched allenylsilanes, the result is the production of these allenylsilanes .

properties

IUPAC Name

chloro-dimethyl-phenylsilane
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InChI

InChI=1S/C8H11ClSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYZNESIGBQHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11ClSi
Source PubChem
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DSSTOX Substance ID

DTXSID5061110
Record name Chlorodimethylphenylsilane
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Molecular Weight

170.71 g/mol
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CAS RN

768-33-2
Record name Chlorodimethylphenylsilane
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Record name Chlorodimethylphenylsilane
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Record name CHLORODIMETHYLPHENYLSILANE
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Record name Benzene, (chlorodimethylsilyl)-
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Synthesis routes and methods I

Procedure details

Into a 3-necked flask equipped with a stirrer, reflux condenser and a gas conduit, is introduced over a period of 5 minutes with constant agitation and at room temperature, 2-liters [measured at 20° C. and 720 mm Hg (abs.) and thus 0.94 percent based on the total weight of the silanes used], of gaseous hydrogen chloride, into a mixture consisting of 253 grams (1 mol) of diphenyldichlorosilane, 88 grams (1 mol) of tetramethylsilane, 3 grams of trichlorosilane and 3 grams diethylaluminum chloride. Stirring is continued for an additional 4 hours while the mixture is heated under reflux. Fractional distillation yields 30 grams of trimethylchlorosilane, 35 grams of phenyldimethylchlorosilane, 80 grams of diphenylmethylchlorosilane and 74 grams of triphenylchlorosilane.
[Compound]
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silanes
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253 g
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3 g
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3 g
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Synthesis routes and methods II

Procedure details

To a 500 ml glass flask equipped with a stirring machine, a thermometer, a reflux condenser and a dropping funnel, there were added 91.8 g (1.2 mole) of allyl chloride and 0.03 g of palladium acetate, the temperature of the mixture was raised up to 40 to 45° C., then 136.3 g (1.0 mole) of dimethylphenylsilane was dropwise added to the mixture over 3 hours through the dropping funnel to carry out the reaction of the allyl chloride and the dimethylphenylsilane and the reaction mixture was aged at 50° C. for 3 hours. The reaction solution obtained after the aging was distilled to give a distillate having a boiling point range of from 80 to 84° C./16 mmHg. Thus, 163.9 g of dimethylphenylchlorosilane having a purity of 99.9% was obtained. The yield of the product was found to be 96.0%.
Quantity
91.8 g
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0.03 g
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136.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Chloro(dimethyl)phenylsilane useful for analyzing β-amino alcohols using gas chromatography-mass spectrometry (GC/MS)?

A: β-amino alcohols are challenging to analyze directly using GC/MS due to their polarity and thermal instability. This compound reacts with these alcohols to form volatile and thermally stable phenyldimethylsilyl derivatives. [] This derivatization process significantly improves their detectability by GC/MS. []

Q2: How does N-methylimidazole (NMI) compare to pyridine in facilitating the silylation of β-amino alcohols with this compound?

A: Research has shown that NMI is a significantly more efficient activator than pyridine for this reaction. Reactions using NMI were 3-6 times faster than those using pyridine, achieving complete derivatization within 1 hour at room temperature. [] This highlights NMI's superior performance as a base for activating this compound in this specific application.

Q3: Beyond β-amino alcohols, what other applications does this compound have in synthetic chemistry?

A: this compound serves as a valuable reagent for synthesizing various organosilicon compounds. For example, it reacts with primary amines to yield compounds with the general formula C6H5(CH3)2SiNHR. [] These compounds can be further manipulated to generate silylaminoboranes, a class of compounds with potential applications in materials science and catalysis. []

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